
1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE is an organic compound that features a hydroxyl group attached to a phenyl ring and a pyrrolidine ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods: In an industrial setting, the production of 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)-2-(pyrrolidin-2-yl)ethanol.
Substitution: Formation of 1-(4-halophenyl)-2-(pyrrolidin-2-yl)ethanone.
Applications De Recherche Scientifique
1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Propriétés
Numéro CAS |
62024-32-2 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H15NO2/c14-11-5-3-9(4-6-11)12(15)8-10-2-1-7-13-10/h3-6,10,13-14H,1-2,7-8H2 |
Clé InChI |
TWXMGZVEWCCEFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



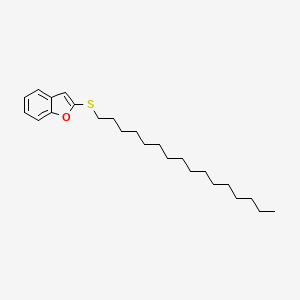
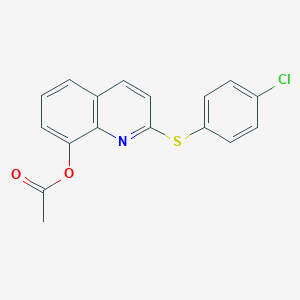
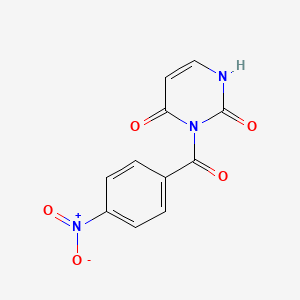
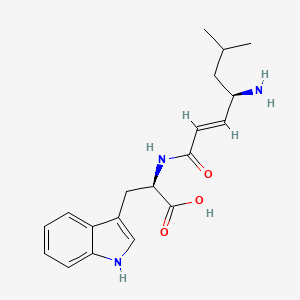

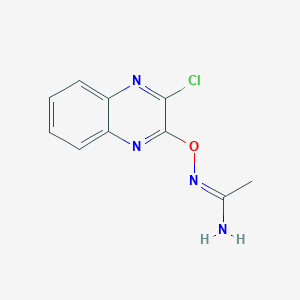
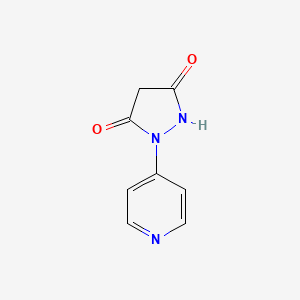
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)

![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)

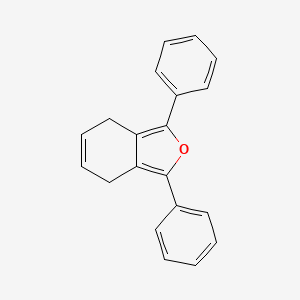
![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
